![molecular formula C8H11NO5S2 B15076030 2-[(Methylsulfonyl)amino]phenyl methanesulfonate CAS No. 71270-62-7](/img/structure/B15076030.png)
2-[(Methylsulfonyl)amino]phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methylsulfonyl)amino]phenyl methanesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a methylsulfonyl group attached to an amino group on a phenyl ring, which is further connected to a methanesulfonate group. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfonyl)amino]phenyl methanesulfonate typically involves the reaction of 2-aminophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminophenol attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfonyl)amino]phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl methanesulfonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Methylsulfonyl)amino]phenyl methanesulfonate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Methylsulfonyl)amino]phenyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylsulfonyl)amino]phenyl acetic acid
- 2-[(Methylsulfonyl)amino]phenyl benzimidazole
- 2-[(Methylsulfonyl)amino]phenyl sulfone
Uniqueness
Compared to similar compounds, 2-[(Methylsulfonyl)amino]phenyl methanesulfonate stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its methanesulfonate group, in particular, enhances its solubility and reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
71270-62-7 |
|---|---|
Molecular Formula |
C8H11NO5S2 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
[2-(methanesulfonamido)phenyl] methanesulfonate |
InChI |
InChI=1S/C8H11NO5S2/c1-15(10,11)9-7-5-3-4-6-8(7)14-16(2,12)13/h3-6,9H,1-2H3 |
InChI Key |
YJVJRNOJGQDOPT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


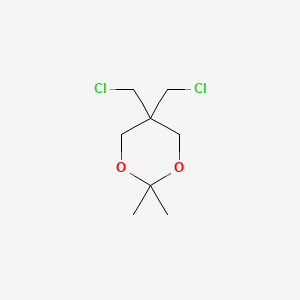
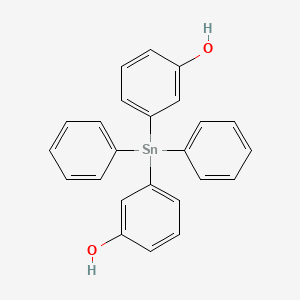
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
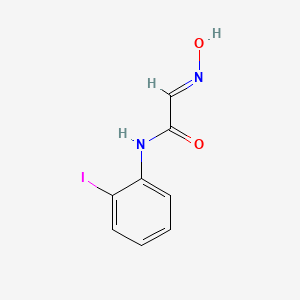

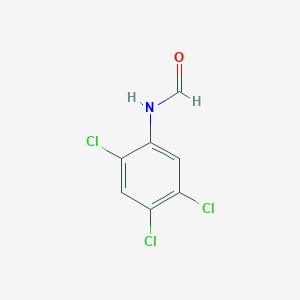
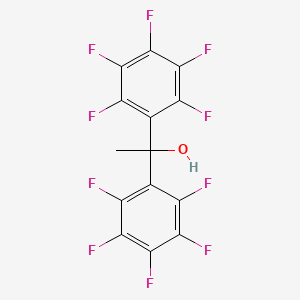
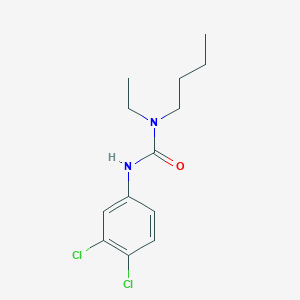
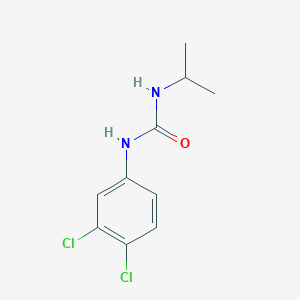
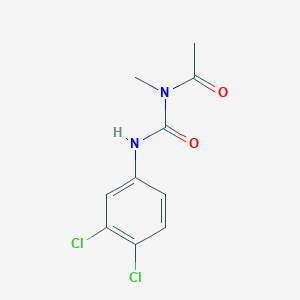
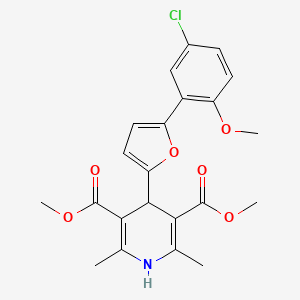
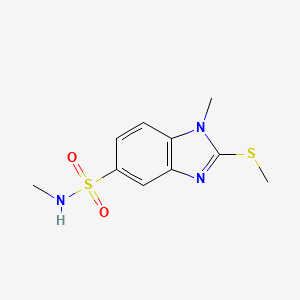

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
